molecular formula C11H6F3NO4 B10818756 Bragsin1

Bragsin1

Cat. No.: B10818756
M. Wt: 273.16 g/mol
InChI Key: WEUSXIBCGCFOQR-UHFFFAOYSA-N
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Description

Bragsin1 is a potent, selective, and noncompetitive inhibitor of the nucleotide exchange factor BRAG2. It inhibits the activation of Arf GTPase with an IC50 value of 3 micromolar. This compound binds to the pleckstrin homology domain of BRAG2, acting as a noncompetitive interfacial inhibitor. This compound has shown significant anti-cancer activity and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bragsin1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of specific catalysts and reagents to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure consistency and quality. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to confirm its purity and activity .

Mechanism of Action

Bragsin1 exerts its effects by binding to the pleckstrin homology domain of BRAG2, a nucleotide exchange factor. This binding occurs at the interface between the pleckstrin homology domain and the lipid bilayer, rendering BRAG2 unable to activate lipidated Arf. This inhibition disrupts Arf GTPase signaling, affecting various cellular processes such as membrane trafficking and signal transduction .

Comparison with Similar Compounds

    SecinH3: Another inhibitor of nucleotide exchange factors, but it targets the Sec7 domain of ArfGEFs.

    Brefeldin A: A well-known inhibitor of ArfGEFs, but it acts through a different mechanism by stabilizing the Arf-GDP-Sec7 domain complex.

Uniqueness of Bragsin1: this compound is unique in its noncompetitive inhibition mechanism, specifically targeting the pleckstrin homology domain of BRAG2 without affecting the Sec7 domain. This selective inhibition makes this compound a valuable tool for studying protein-membrane interactions and developing targeted therapies .

Properties

IUPAC Name

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUSXIBCGCFOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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